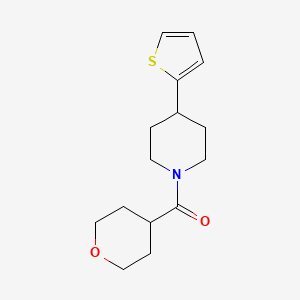

(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

oxan-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c17-15(13-5-9-18-10-6-13)16-7-3-12(4-8-16)14-2-1-11-19-14/h1-2,11-13H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBCKKFGZOMASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyran and thiophene derivatives, followed by their coupling with a piperidine derivative.

Preparation of Tetrahydropyran Derivative: This can be synthesized by the hydrogenation of dihydropyran in the presence of a palladium catalyst.

Preparation of Thiophene Derivative: Thiophene can be functionalized through halogenation followed by a Grignard reaction to introduce the desired substituents.

Coupling Reaction: The final step involves coupling the tetrahydropyran and thiophene derivatives with a piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom, using alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: NaBH4, methanol as solvent, ice bath.

Substitution: Alkyl halides, acetonitrile as solvent, reflux conditions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Alcohols from the reduction of the carbonyl group.

Substitution: N-alkylated piperidine derivatives.

Scientific Research Applications

Pharmacological Investigations

This compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. The presence of the piperidine and thiophene rings is known to enhance biological activity, making it a candidate for drug development targeting various diseases.

- Mechanism of Action : The compound interacts with biological targets such as receptors or enzymes, which are crucial in pharmacological contexts. Studies have shown that modifications in the thiophene and piperidine moieties can lead to variations in biological activity, making structure-activity relationship (SAR) studies essential for optimizing efficacy .

Antioxidant and Antimicrobial Activities

Research indicates that related compounds featuring thiophene moieties exhibit significant antioxidant and antimicrobial activities. For instance, antipyrinyl-thiophene hybrids have shown promising results against various bacterial strains, demonstrating their potential as antibacterial agents .

| Compound | Antioxidant Activity (%) | Antibacterial Activity (%) |

|---|---|---|

| 13a | 87.8 | 68 - 91.7 |

| 13b | 87.2 | 68 - 91.7 |

| Ascorbic Acid | 88.0 | N/A |

Synthesis Techniques

The synthesis of this compound typically involves several key steps, including nucleophilic substitutions and cyclization reactions. Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity .

Structural Characterization

The structural data of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can be analyzed using various spectroscopic techniques like NMR and IR spectroscopy, which provide insights into bond lengths, angles, and stereochemistry essential for understanding its reactivity .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with specific properties. Its ability to participate in polymerization reactions can lead to materials with enhanced mechanical and thermal stability.

Organic Electronics

Due to the presence of conjugated systems involving thiophene rings, this compound may find applications in organic electronics, such as organic photovoltaics or light-emitting diodes (OLEDs), where charge transport properties are critical.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone:

- Antioxidant Properties : A study demonstrated that thiophene derivatives exhibited significant antioxidant activities comparable to established antioxidants like ascorbic acid .

- Antibacterial Efficacy : Another investigation highlighted the antibacterial properties of similar compounds against both Gram-positive and Gram-negative bacteria, indicating their potential in treating infections .

- Synthetic Routes : Research has detailed various synthetic pathways leading to the production of these compounds, emphasizing the importance of optimizing reaction conditions for enhanced yield .

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptor sites on cell membranes, altering signal transduction pathways. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

(tetrahydro-2H-pyran-4-yl)methanone: Lacks the piperidine and thiophene rings, making it less versatile in biological applications.

(4-(thiophen-2-yl)piperidin-1-yl)methanone: Does not have the tetrahydropyran ring, which may reduce its stability and reactivity.

(tetrahydro-2H-pyran-4-yl)(4-(phenyl)piperidin-1-yl)methanone: Replaces the thiophene ring with a phenyl ring, altering its electronic properties and potentially its biological activity.

Uniqueness

(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its three distinct ring systems, which confer a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design, where such balance is crucial for bioavailability and target specificity.

Biological Activity

(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a tetrahydropyran moiety and a thiophene-substituted piperidine, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is with a molecular weight of approximately 347.42 g/mol. The compound features a tetrahydropyran ring, a thiophene ring, and a piperidine moiety, contributing to its biological activity through various mechanisms.

The biological activity of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states .

- Antimicrobial Activity : The presence of the thiophene ring enhances the lipophilicity of the compound, facilitating membrane penetration and exhibiting antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

A summary of biological activities associated with (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is presented in the following table:

Case Studies

Several research studies have highlighted the biological effects of similar compounds:

- ALK5 Inhibition : A study on derivatives containing tetrahydropyran moieties demonstrated potent inhibition of the ALK5 receptor, which plays a role in cancer progression. The most effective compound showed an IC50 value of 25 nM .

- Antioxidant Activity : Research on diarylpentanoids indicated that compounds with similar structures exhibited significant antioxidant properties, with IC50 values ranging from 5.79 to 29.26 µM .

- Cytotoxicity Against Cancer Cells : A series of compounds related to (tetrahydro-2H-pyran) were evaluated for cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation .

Q & A

Q. What are the established synthetic routes for (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via multi-step organic reactions, often starting with functionalization of the piperidine and tetrahydropyran moieties. Key steps include:

- Coupling reactions between activated intermediates (e.g., acid chlorides or activated esters) under anhydrous conditions.

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for polar intermediates, while reflux conditions may enhance reaction rates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization ensure >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?

- NMR Spectroscopy : H and C NMR confirm connectivity of the tetrahydropyran, piperidine, and thiophene groups. For example, the methanone carbonyl signal appears at ~170–175 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 306.1322) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What are the key physicochemical properties of this compound that influence its behavior in biological systems?

- LogP : Predicted ~2.5 (moderate lipophilicity), enabling passive membrane permeability .

- Solubility : Low aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

- Stability : Stable in acidic conditions (pH 3–6) but prone to hydrolysis in basic environments (pH >8) due to the methanone group .

Advanced Questions

Q. How can researchers design experiments to elucidate the molecular interactions of this compound with biological targets?

- Biochemical Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) for receptors (e.g., GPCRs or kinases) .

- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes and stability of target-ligand complexes .

- Mutagenesis Studies : Ala-scanning of target residues identifies critical interaction sites .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out assay-specific artifacts .

- Meta-Analysis : Compare structural analogs (e.g., replacing thiophene with furan) to identify activity trends .

- Batch Consistency : Ensure compound purity (>98%) and stereochemical uniformity (e.g., chiral HPLC for enantiomers) .

Q. What advanced computational methods are employed to predict the ADMET profile of this compound?

- QSAR Models : Predict absorption (Caco-2 permeability) and toxicity (hERG inhibition) using platforms like Schrödinger’s QikProp .

- Molecular Dynamics : Simulate blood-brain barrier penetration (logBB) using CHARMM force fields .

- CYP450 Inhibition : Use docking to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.